![molecular formula C18H19FN4OS B5574843 7-fluoro-2-methyl-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5574843.png)
7-fluoro-2-methyl-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)-1-piperazinyl]ethyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-2-methyl-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)-1-piperazinyl]ethyl}-1H-indole is a useful research compound. Its molecular formula is C18H19FN4OS and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.12636058 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds containing structures similar to 7-fluoro-2-methyl-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)-1-piperazinyl]ethyl}-1H-indole have been synthesized and investigated for their biological activities. For instance, compounds with a 1,3-thiazole nucleus and ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have shown antimicrobial, antiurease, and antilipase activities (Başoğlu et al., 2013).
Dopamine and Serotonin Receptor Affinity
Indole derivatives, closely related to the chemical structure , have been found to have potent affinity towards dopamine D-2 and serotonin 5-HT2 receptors. These compounds have shown central 5-HT2 receptor antagonism and were evaluated for their potential as neuroleptic drugs (Perregaard et al., 1992).
Synthesis and Antibacterial Activities
Another relevant area of research is the synthesis of hybrid molecules derived from norfloxacin, incorporating 1,3-thiazole or 1,3-thiazolidin moieties, showing promising antimicrobial activities. These compounds include 7-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]aniline derivatives (Menteşe et al., 2013).
Antitumor Activities
The exploration of fluoroquinolone derivatives, including those with 7-fluoro-4-(1-piperazinyl) quinolines, for potential antitumor activities is another significant area. These compounds have been tested against human carcinoma cell lines, indicating their potential as cancer therapy agents (Liu et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4OS/c1-12-14(13-3-2-4-15(19)17(13)21-12)11-16(24)22-6-8-23(9-7-22)18-20-5-10-25-18/h2-5,10,21H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYJYJQUGQCVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCN(CC3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{2-[anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5574762.png)
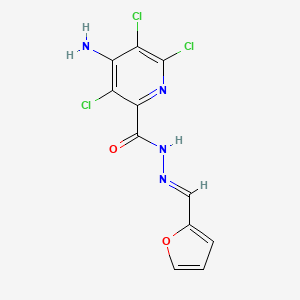
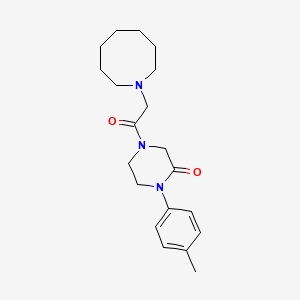
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5574809.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5574813.png)
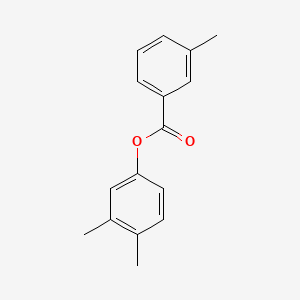
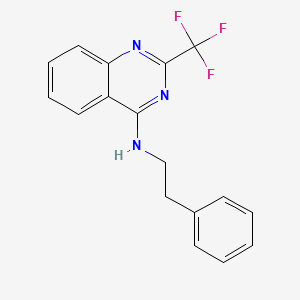
![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5574829.png)

![{4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid](/img/structure/B5574846.png)
![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5574850.png)
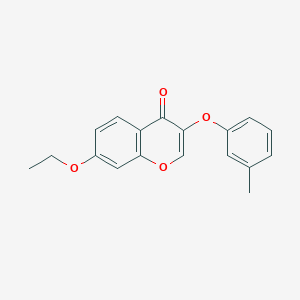

![methyl 4-({2-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5574856.png)
